REACTION_CXSMILES
|
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[C:12]([N:16]1[C:20]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:19][C:18]([CH2:25][OH:26])=[N:17]1)([CH3:15])([CH3:14])[CH3:13].CCCCCC.CCOC(C)=O>C(Cl)Cl.CCOCC>[C:12]([N:16]1[C:20]([CH2:21][CH:22]([CH3:23])[CH3:24])=[CH:19][C:18]([CH:25]=[O:26])=[N:17]1)([CH3:14])([CH3:15])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1CC(C)C)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added
|
Type
|
ADDITION
|
Details
|
treated with ultrasound for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through a celite bed
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the compound of the present invention
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1CC(C)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |